HZ3X3Wde28

Description

HZ3X3Wde28 (CAS No. 328956-61-2) is an organoboron compound with the chemical formula C₆H₅BClFO₂ and a molecular weight of 174.37 g/mol. Key properties include:

- Solubility: 1.01 mg/ml (water), 1.71 mg/ml (ethanol), and 1.15 mg/ml (ethyl acetate) .

- Hazard Profile: Classified under warning-level hazards (H315: skin irritation, H319: eye irritation, H335: respiratory irritation) .

- Synthesis: Produced via a palladium-catalyzed reaction involving (3-chloro-5-fluorophenyl)boronic acid, tris(dibenzylideneacetone)dipalladium(0), and tricyclohexylphosphine in N,N-dimethylformamide (DMF) at 60°C under inert conditions .

Properties

CAS No. |

333316-12-4 |

|---|---|

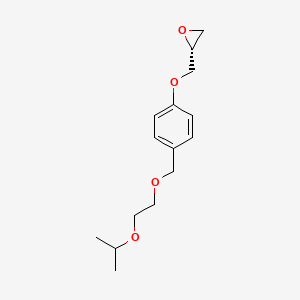

Molecular Formula |

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

(2R)-2-[[4-(2-propan-2-yloxyethoxymethyl)phenoxy]methyl]oxirane |

InChI |

InChI=1S/C15H22O4/c1-12(2)17-8-7-16-9-13-3-5-14(6-4-13)18-10-15-11-19-15/h3-6,12,15H,7-11H2,1-2H3/t15-/m0/s1 |

InChI Key |

RTXODTOQINKROX-HNNXBMFYSA-N |

Isomeric SMILES |

CC(C)OCCOCC1=CC=C(C=C1)OC[C@H]2CO2 |

Canonical SMILES |

CC(C)OCCOCC1=CC=C(C=C1)OCC2CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analog: Compound A (CAS No. 328956-XX-XX)

For example, replacing the chlorine or fluorine substituents with bromine or methyl groups could alter reactivity and solubility.

Key Differences:

- Functional Groups : Substitutions may reduce respiratory hazards (H335) but increase lipophilicity.

- Synthetic Complexity : Modified analogs may require alternative catalysts (e.g., nickel instead of palladium) or solvents.

Functional Analog: Compound B (CAS No. 6007-85-8)

Compound B (C₆H₂O₃S, MW: 154.14 g/mol) shares functional similarities as a sulfone-containing heterocyclic compound used in pharmaceuticals and materials science .

Comparative Properties:

Research Findings:

Solubility: Compound B’s higher water solubility (2.58 mg/ml vs. 1.01 mg/ml) makes it preferable for aqueous formulations, whereas this compound’s ethanol compatibility suits lipid-based delivery systems .

Hazards : Both compounds share skin/eye irritation risks, but this compound’s H335 warning necessitates stricter respiratory protection .

Applications : this compound’s boron moiety enables Suzuki-Miyaura cross-coupling reactions in organic synthesis, while Compound B’s sulfone group is critical in polymer stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.